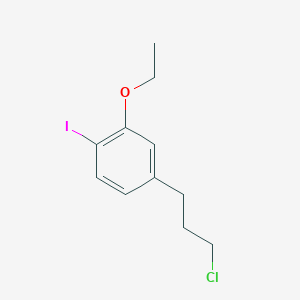

1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can be achieved through a multi-step process involving the introduction of each substituent onto the benzene ring. One possible synthetic route is as follows:

Halogenation: The starting material, 3-ethoxy-4-iodobenzene, can be prepared by iodination of 3-ethoxybenzene using iodine and an oxidizing agent such as nitric acid.

Alkylation: The 3-ethoxy-4-iodobenzene can then undergo Friedel-Crafts alkylation with 1,3-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 3-chloropropyl group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.

Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.

Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene has several scientific research applications:

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, particularly those containing multiple functional groups.

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, especially those targeting specific biological pathways.

Materials Science: It can be used in the preparation of functionalized polymers or as a building block for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the ethoxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene can be compared with other similar compounds such as:

1-(3-Chloropropyl)-4-ethoxybenzene: Lacks the iodine atom, which may result in different reactivity and applications.

1-(3-Chloropropyl)-3-methoxy-4-iodobenzene: Contains a methoxy group instead of an ethoxy group, potentially affecting its chemical properties and reactivity.

1-(3-Chloropropyl)-3-ethoxy-4-bromobenzene: Contains a bromine atom instead of an iodine atom, which may influence its reactivity in substitution and reduction reactions.

Biological Activity

1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a chloropropyl group, an ethoxy group, and an iodobenzene moiety. This unique structure may contribute to its biological activity through various mechanisms, including interaction with biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals and reduce oxidative stress. Antioxidants are crucial in preventing cellular damage associated with various diseases.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in specific cancer cell lines, suggesting potential applications in cancer therapy.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Radical Scavenging : It may act by donating electrons to free radicals, thereby neutralizing them.

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in tumor progression or oxidative stress management.

- Metal Ion Interaction : The presence of halogens like iodine can enhance the compound's ability to interact with metal ions, potentially improving its antioxidant properties.

Case Studies

- A study conducted by researchers at a leading university evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant cell death at concentrations above 10 µM, with an IC50 value of approximately 5 µM in breast cancer cells.

- Another investigation focused on the antioxidant capacity of the compound using DPPH and ABTS assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential comparable to established antioxidants like ascorbic acid.

Data Table

Properties

Molecular Formula |

C11H14ClIO |

|---|---|

Molecular Weight |

324.58 g/mol |

IUPAC Name |

4-(3-chloropropyl)-2-ethoxy-1-iodobenzene |

InChI |

InChI=1S/C11H14ClIO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

AYNPXGRFHXOOKC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCCCl)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.